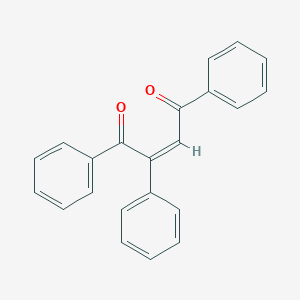

Condurango glycoside A

Descripción general

Descripción

Condurango glycoside A is a pregnane ester glycoside isolated from Marsdenia condurango . It has been found to have anticancer activity and is a potent differentiation inducer . It initiates ROS generation, promoting up-regulation of p53 expression, thus resulting in apoptosis and pre-mature senescence associated with DNA damage .

Aplicaciones Científicas De Investigación

Cancer Treatment

Condurango glycoside A has shown potential in the treatment of cancer, particularly lung cancer . It has been found to stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis, inhibiting cell proliferation in lung cancer both in vitro and in vivo .

Cell Cycle Modulation

This compound has been found to induce cell cycle modulation via p21/p53 mediated pathways . This means it can control the process by which cells divide and grow, which is crucial in preventing the uncontrolled cell growth seen in cancer.

DNA Damage-Induced Apoptosis

Condurango glycoside A can induce apoptosis, or programmed cell death, through DNA damage . This is another way it can help to prevent the spread of cancer cells.

Reactive Oxygen Species (ROS) Accumulation

This compound has been found to increase ROS accumulation . ROS are chemically reactive molecules that contain oxygen, and their accumulation can lead to cell damage and death, another way this compound can help to fight cancer.

Mitochondrial Membrane Potential Depolarization

Condurango glycoside A has been found to cause depolarization of the mitochondrial membrane potential . This can lead to cell death, helping to prevent the spread of cancer cells.

Anti-Proliferative Activity

This compound has been found to have anti-proliferative activity, meaning it can prevent or slow cell growth . This is another way it can help to control the spread of cancer cells.

Adjutant Therapy for Stomach Cancer

Condurango is utilized as an adjutant therapy for stomach cancer in conventional medicine and shows promise in easing cancer-related symptoms, like lessening the agony brought on by stomach ulcers .

Treatment of Stomach Issues

In the past, condurango has also been used to treat stomach issues . While this is not a direct application of Condurango glycoside A, it is a related use of the plant from which this compound is derived.

Mecanismo De Acción

Target of Action

Condurango Glycoside A (CGA) primarily targets cervix carcinoma cells (HeLa) . The compound interacts with these cells, inducing DNA damage and leading to cellular senescence and apoptosis .

Mode of Action

CGA interacts with its target cells by inducing DNA damage . This damage is observed within 9-12 hours of CGA treatment . Along with DNA damage, there is an increase in the generation of reactive oxygen species (ROS) . The compound also up-regulates the expression of p53 , a protein that regulates the cell cycle and thus functions as a tumor suppressor . This indicates that apoptosis could be mediated through the p53 pathway .

Biochemical Pathways

The primary biochemical pathway affected by CGA is the ROS-dependent p53 signaling pathway . The compound initiates ROS generation, which promotes the up-regulation of p53 expression . This results in apoptosis and premature senescence associated with DNA damage . The compound also affects the cell cycle, causing a cell cycle arrest at the G0/G1 stage .

Result of Action

The action of CGA results in DNA damage, cellular senescence, and apoptosis in the target cells . The compound also reduces the proliferation of cells, as evidenced by the cell cycle arrest . The number of cells undergoing apoptosis increases along with the increase in ROS generation .

Propiedades

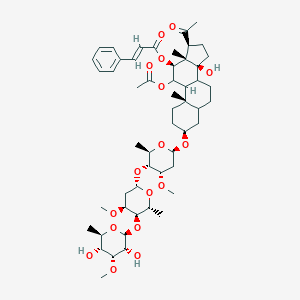

IUPAC Name |

[(3S,10S,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H78O17/c1-27(54)35-21-23-53(59)36-18-17-33-24-34(20-22-51(33,6)42(36)47(66-31(5)55)49(52(35,53)7)68-39(56)19-16-32-14-12-11-13-15-32)67-40-25-37(60-8)45(29(3)63-40)69-41-26-38(61-9)46(30(4)64-41)70-50-44(58)48(62-10)43(57)28(2)65-50/h11-16,19,28-30,33-38,40-50,57-59H,17-18,20-26H2,1-10H3/b19-16+/t28-,29-,30-,33?,34+,35-,36?,37+,38+,40+,41+,42?,43-,44-,45-,46-,47+,48-,49-,50+,51+,52+,53+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWQLHAAXWFVPF-GAAJSAFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6C5C(C(C7(C6(CCC7C(=O)C)O)C)OC(=O)C=CC8=CC=CC=C8)OC(=O)C)C)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@]5(C(C4)CCC6C5[C@@H]([C@H]([C@]7([C@@]6(CC[C@@H]7C(=O)C)O)C)OC(=O)/C=C/C8=CC=CC=C8)OC(=O)C)C)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H78O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

987.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3S,10S,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate | |

CAS RN |

11051-90-4 | |

| Record name | Condurango glycoside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011051904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)